molecular formula C10H13NO3 B15125038 3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid

3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid

Cat. No.: B15125038
M. Wt: 195.21 g/mol
InChI Key: VFZRMUSJGAGTPL-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylphenylacetic acid with ammonia and formaldehyde under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRMUSJGAGTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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